molecular formula C15H21N3O4 B1452039 Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside CAS No. 861819-28-5

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside

Cat. No. B1452039
CAS RN: 861819-28-5
M. Wt: 307.34 g/mol
InChI Key: NYGOWLVAGJFTAB-KWYAVZEISA-N
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Description

“Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside” is a valuable compound in biomedicine utilized for various purposes . This product plays a significant role in synthesizing antiviral drugs like nucleoside analogues due to its azido and methyl functionalities .


Synthesis Analysis

A strategy for the synthesis of Brucella O-antigenic determinants containing 2-linked 4,6-dideoxy-4-formamido-alpha-D-mannopyranosyl residues is described . A high-yield synthesis of methyl 4-azido-4,6-dideoxy-alpha-D-mannopyranoside from D-mannose on the 10-20-g scale provided the key intermediate . Regioselective acetylation of 7 gave the 2-acetate 8, which, on treatment with benzyl trichloroacetimidate, provided methyl 2-O-acetyl-4-azido-3-O-benzyl-4,6-dideoxy-alpha-D-mannopyranoside . This compound served as a common precursor to the glycosyl donor 12 and acceptor 10 molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside” include regioselective acetylation and treatment with benzyl trichloroacetimidate . Silver trifluoromethanesulphonate-promoted glycosylation of 10 by 12 gave a disaccharide derivative .

Scientific Research Applications

Synthesis of Antigenic Determinants

This compound is utilized in the synthesis of antigenic determinants of the Brucella A antigen. The process involves the efficient derivation of the compound from D-mannose and allows for the variation of the N-acyl moiety. This is crucial for developing vaccines and diagnostic tools for brucellosis .

Development of Nucleoside Analogs

It plays a significant role in the research and development of nucleoside analogs, which are vital for combating viral infections. These analogs are particularly important in the treatment of diseases such as HIV and hepatitis .

Glycosylation Research

The compound is a key player in glycosylation research. It helps in understanding the complex glycosylation processes, which are fundamental to the development of glycoprotein-based therapeutics .

Carbohydrate Chemistry

In carbohydrate chemistry, this azido sugar derivative is essential for the synthesis of complex carbohydrates. This has implications for the development of carbohydrate-based drugs and the study of carbohydrate-protein interactions .

Proteomics Research

As a proteomics research tool, this compound is used to study protein modifications, especially glycosylation, which affects protein function and stability. This is important for understanding diseases at the molecular level .

Biomedical Research

In biomedical research, it serves as a precursor for the synthesis of various biologically active molecules. Its versatility in chemical reactions makes it a valuable asset for creating new compounds with potential therapeutic effects .

Immunology

This compound is instrumental in immunological studies, particularly in the synthesis of glycoconjugates used as antigens for antibody production. This aids in the development of immunotherapies and vaccines .

Organic Synthesis

Lastly, it is used in organic synthesis to create a variety of organic compounds. Its azido group is a functional handle that can be transformed into different functionalities, expanding the toolkit of synthetic chemists .

properties

IUPAC Name

(2S,5R)-5-azido-2,3-dimethoxy-6-methyl-4-phenylmethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-10-12(17-18-16)13(14(19-2)15(20-3)22-10)21-9-11-7-5-4-6-8-11/h4-8,10,12-15H,9H2,1-3H3/t10?,12-,13?,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGOWLVAGJFTAB-KWYAVZEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C(C([C@H](O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside
Reactant of Route 2
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside
Reactant of Route 3
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside
Reactant of Route 4
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside
Reactant of Route 5
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Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside
Reactant of Route 6
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Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside

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